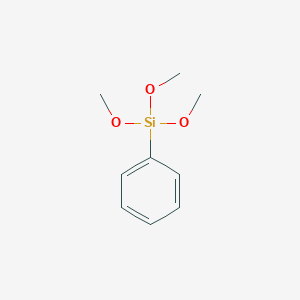

Phenyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trimethoxyphenylsilane (TMPS) is an organotrialkoxysilane used as a functional monomer in sol-gel processing [, ]. Sol-gel processing is a technique for producing materials from liquid precursors at the molecular level [].

Here are some specific scientific research applications of Trimethoxyphenylsilane:

Precursor for Mesoporous Silica with Phenyl Groups

TMPS can be a precursor material for the creation of mesoporous silica nanoparticles containing phenyl groups [, ]. Mesoporous silica nanoparticles are materials with a network of interconnected pores 2-50 nm in size []. The addition of phenyl groups can modify the surface properties of these nanoparticles [].

Silane-Based Filming Agent

TMPS can act as a silane-based filming agent []. Silane coupling agents can improve the adhesion between organic and inorganic materials.

Phenyltrimethoxysilane is an organosilicon compound with the molecular formula C₉H₁₄O₃Si and a molecular weight of 198.29 g/mol. It is characterized by the presence of a phenyl group attached to a trimethoxysilane moiety, making it a versatile compound in various chemical applications. The compound is typically a colorless to light yellow liquid with a boiling point of approximately 211 °C and a melting point of -25 °C. Its density is about 1.064 g/mL, and it exhibits a refractive index of 1.4734 at 20 °C .

- Cross-Coupling with Aryl Halides: It can react with aryl halides to form new carbon-carbon bonds, which is crucial in organic synthesis .

- Phenylation of Heteroaromatic Compounds: The compound can phenylate heteroaromatic carboxamides and directly couple with primary alkyl bromides and iodides .

- Conversion of Carboxylic Acids: It converts carboxylic acids into phenyl esters and vinyl carboxylates .

- Reactions with Anhydrides: It can react with anhydrides to transfer both phenyl and methoxy groups, forming mixed diesters .

Phenyltrimethoxysilane can be synthesized through various methods:

- Direct Silylation: One common method involves the silylation of phenol with trimethoxysilane in the presence of a catalyst, typically an acid or base .

- Hydrosilylation Reactions: Another approach includes hydrosilylation reactions where alkenes react with silanes under catalytic conditions to yield silane derivatives .

- Sol-Gel Process: The sol-gel process can also be employed to incorporate phenyltrimethoxysilane into silica matrices, enhancing their properties for specific applications .

Phenyltrimethoxysilane finds numerous applications across various fields:

- Surface Modification: It is widely used for modifying silica nanoparticles to improve their dispersion stability in solvents like N-methyl-2-pyrrolidone .

- Coatings and Adhesives: The compound serves as a key ingredient in coatings and adhesives, enhancing hydrophobicity and durability .

- Nanoelectronics: In material science research, it is utilized as a crosslinking agent for silicone resins, contributing to the development of advanced materials for nanoelectronics .

- Catalysis: Phenyltrimethoxysilane acts as a catalyst for Lewis acid-promoted organic reactions, facilitating various chemical transformations .

Interaction studies involving phenyltrimethoxysilane focus primarily on its ability to modify surfaces and improve compatibility between organic and inorganic materials. Research indicates that the phenyl group enhances hydrophobic properties while reducing aggregation in silica nanoparticles, which is crucial for applications requiring stable dispersions in solvents . Additionally, studies have shown that it can effectively reduce nonspecific binding in biological contexts, making it valuable for biomedical applications.

Phenyltrimethoxysilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Phenyltriethoxysilane | C₉H₁₂O₃Si | Contains ethoxy groups instead of methoxy groups |

| Trimethoxyphenylsilane | C₉H₁₄O₃Si | Similar structure but may differ in reactivity |

| Vinyltrimethoxysilane | C₉H₁₄O₃Si | Contains a vinyl group that alters its reactivity |

| Octadecyltrimethoxysilane | C₂₁H₄₆O₃Si | Long hydrocarbon chain enhances hydrophobicity |

Uniqueness of Phenyltrimethoxysilane

Phenyltrimethoxysilane is unique due to its combination of hydrophobic properties from the phenyl group and the reactive trimethoxy functionality. This dual nature allows it to be employed effectively in both surface modifications and chemical syntheses, setting it apart from other similar compounds that may not possess such versatility.

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 178 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 173 of 178 companies with hazard statement code(s):;

H226 (46.82%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (60.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (72.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (39.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (17.92%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H373 (52.6%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Benzene, (trimethoxysilyl)-: ACTIVE